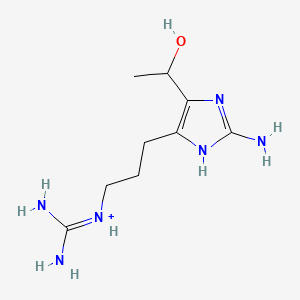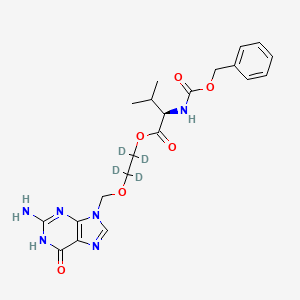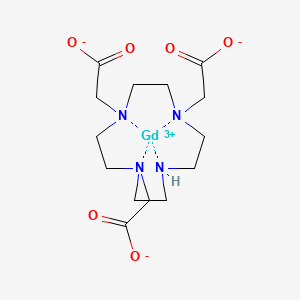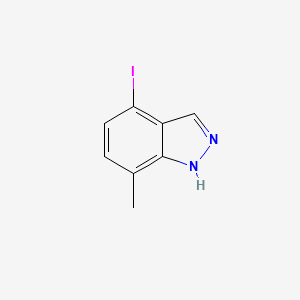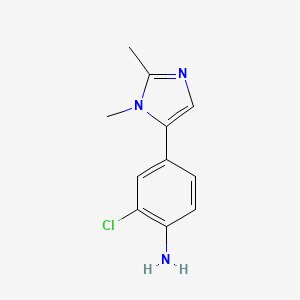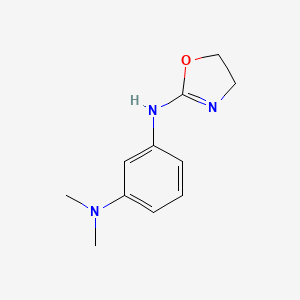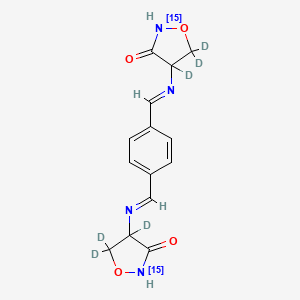
Terizidone-13N2,d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves several steps. The primary synthetic route includes the reaction of 1,4-phenylenediamine with formaldehyde and subsequent cyclization to form the isoxazolidinone rings . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazolidinone rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacteriostatic effects . The compound targets specific enzymes and pathways involved in bacterial cell wall formation, thereby preventing the growth and proliferation of bacteria .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 stands out due to its unique structure and enhanced stability . Similar compounds include:
Isoniazid: Another anti-tuberculosis drug, but with a different mechanism of action.
Ethionamide: Similar in its application but differs in its chemical structure and mode of action.
Cycloserine: Shares some structural similarities but has distinct pharmacological properties.
This compound’s uniqueness lies in its dual isoxazolidinone rings, which contribute to its stability and effectiveness in treating resistant bacterial strains .
Eigenschaften
Molekularformel |
C14H14N4O4 |
|---|---|
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
4,5,5-trideuterio-4-[[4-[(4,5,5-trideuterio-3-oxo-(215N)1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1 |
InChI-Schlüssel |
ODKYYBOHSVLGNU-UKLGOYNUSA-N |
Isomerische SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N=CC2=CC=C(C=C2)C=NC3(C(=O)[15NH]OC3([2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


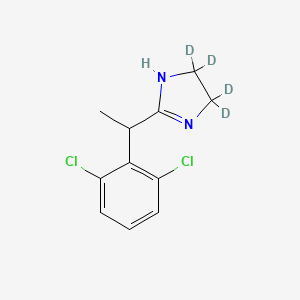
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
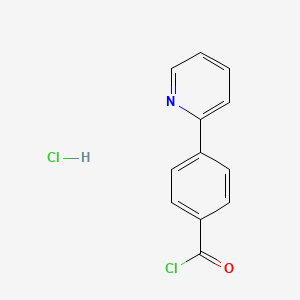
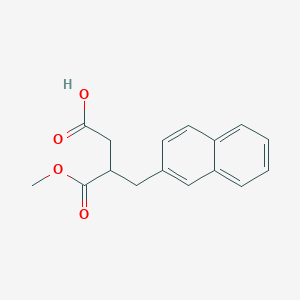
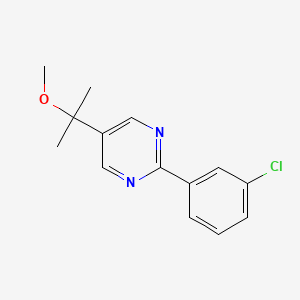
![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
